

# The Natural Origin of Rivulariapeptolide 1121: A Technical Guide

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## Compound of Interest

Compound Name: *Rivulariapeptolides 1121*

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## Abstract

Rivulariapeptolide 1121 is a potent serine protease inhibitor belonging to the family of 3-amino-6-hydroxy-2-piperidone (Ahp)-cyclodepsipeptides. This technical guide delves into the natural origin of Rivulariapeptolide 1121, detailing its discovery, the producing organism, and the experimental methodologies employed for its isolation and characterization. The innovative use of a native metabolomics approach for its identification from a complex environmental sample is highlighted, providing a case study for modern natural product drug discovery. Quantitative data on its physicochemical properties and bioactivity are presented, alongside diagrams illustrating the experimental workflow.

## Natural Source and Producing Organism

Rivulariapeptolide 1121 is a specialized metabolite produced by a marine cyanobacterium.[1] [2] The producing organism has been identified as a member of the genus *Rivularia*, a type of cyanobacteria belonging to the family Rivulariaceae.[3][4][5] These cyanobacteria were collected from an environmental biofilm.[4] Cyanobacteria, in general, are recognized as a prolific source of structurally diverse and biologically active natural products.[1][6][7]

## Discovery via Native Metabolomics

The discovery of Rivulariapeptolide 1121 was a direct outcome of an advanced screening technique known as native metabolomics.<sup>[1][3][4][8]</sup> This approach integrates non-targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the simultaneous detection of protein binding via native mass spectrometry.<sup>[1][8]</sup>

In this specific case, a crude methanolic extract from the marine cyanobacteria community was screened for inhibitors of the serine protease chymotrypsin.<sup>[1][4]</sup> The native metabolomics workflow successfully identified 30 distinct chymotrypsin binders from this single complex extract.<sup>[1][3][4]</sup> This powerful technique circumvents the traditional bottleneck of bioactivity-guided fractionation by directly identifying active compounds in a complex mixture, thereby accelerating the discovery process.

## Isolation and Purification Protocol

Following its identification as a potent chymotrypsin binder, Rivulariapeptolide 1121 was targeted for isolation and purification. The general workflow for its extraction and purification is outlined below.

### Extraction

The initial step involved the extraction of metabolites from the crude cyanobacterial biomass using methanol.<sup>[1]</sup>

### Solid-Phase Extraction (SPE)

The crude methanolic extract was then subjected to solid-phase extraction to separate the components into fractions of decreasing polarity.<sup>[1]</sup>

### Preparative High-Performance Liquid Chromatography (HPLC)

The fraction containing the rivulariapeptolides was further purified using preparative reverse-phase HPLC.<sup>[1][9]</sup> Specific subfractions were collected, and Rivulariapeptolide 1121 was isolated from subfractions 1-2-10 and 1-2-11, yielding 1.1 mg of the pure compound.<sup>[9]</sup>

## Structural Elucidation

The planar structure of Rivulariapeptolide 1121 was determined using state-of-the-art analytical techniques, primarily high-resolution tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Quantitative Data

The following tables summarize the key quantitative data for Rivulariapeptolide 1121.

**Table 1: Physicochemical Properties of Rivulariapeptolide 1121**

Property	Value	Reference
Exact Mass [M+H] <sup>+</sup>	1122.6080	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C56H84N9O15	<a href="#">[1]</a> <a href="#">[4]</a>

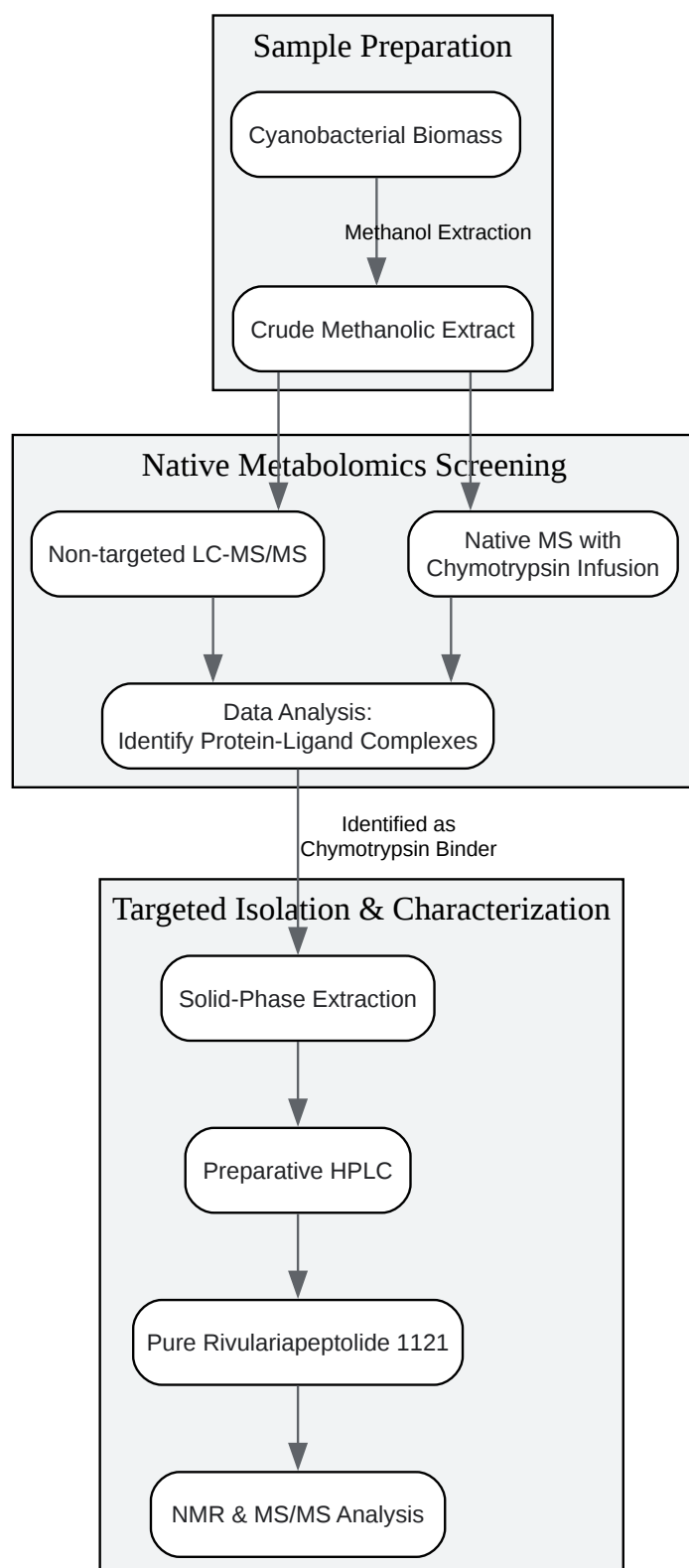
**Table 2: Bioactivity of Rivulariapeptolide 1121 and Related Compounds**

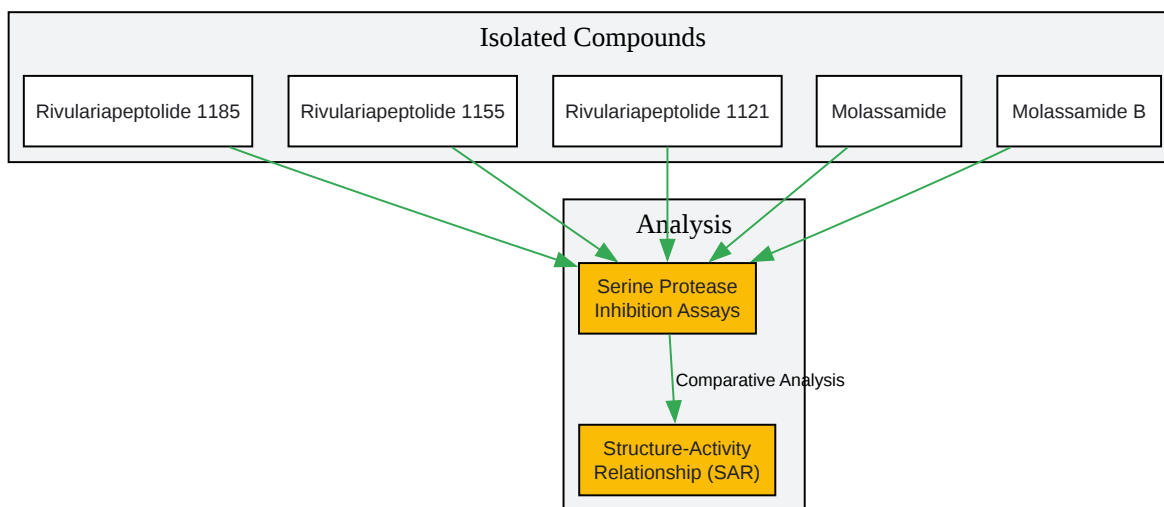
Compound	Target Protease	IC50 (nM)	Reference
Rivulariapeptolide 1121 (3)	Chymotrypsin	Data presented as mean ± SD, n=3	<a href="#">[3]</a>
Rivulariapeptolide 1185 (1)	Chymotrypsin	13.17 ± SD	<a href="#">[1]</a>
Rivulariapeptolide 1155 (2)	Chymotrypsin	Potency data available	<a href="#">[3]</a>
Rivulariapeptolide 988 (4)	Chymotrypsin	Potency data available	<a href="#">[3]</a>
Molassamide (5)	Chymotrypsin	862.60 ± SD	<a href="#">[1]</a>
Molassamide B (6)	Chymotrypsin	24.65 ± SD	<a href="#">[1]</a>

Note: Specific IC50 for Rivulariapeptolide 1121 against chymotrypsin is not explicitly stated in the provided abstracts, but it is confirmed to be a nanomolar inhibitor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Visualized Experimental and Logical Workflows

### Diagram 1: Native Metabolomics Discovery Workflow





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